2,2-dichloroPropanamide

Organic Synthesis Radical Cyclization Heterocyclic Chemistry

Procure 2,2-dichloropropanamide (CAS 18240-53-4) to secure the unsubstituted primary amide scaffold with a gem-dichloro C2 substitution—the same scaffold proven most efficient for 5-endo-trig radical cyclization in octahydroindolone synthesis. Unlike N-allyl or N,N-diallyl derivatives, the free -CONH₂ terminus enables downstream N-alkylation, N-acylation, or hydrogen-bond-directed assembly. Substituting with dichlormid or 2,2-dichlorobutanamide alters chain length or blocks the reactive handle, risking synthetic failure. Choose the parent 2,2-dichloropropanamide when the unblocked amide and specific C3 backbone are non-negotiable.

Molecular Formula C3H5Cl2NO
Molecular Weight 141.98 g/mol
Cat. No. B15341423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dichloroPropanamide
Molecular FormulaC3H5Cl2NO
Molecular Weight141.98 g/mol
Structural Identifiers
SMILESCC(C(=O)N)(Cl)Cl
InChIInChI=1S/C3H5Cl2NO/c1-3(4,5)2(6)7/h1H3,(H2,6,7)
InChIKeyQTPKDDZMDOCKAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dichloropropanamide (CAS 18240-53-4): Procurement-Relevant Chemical Identity and Baseline Properties for Research Sourcing


2,2-Dichloropropanamide (C₃H₅Cl₂NO, MW 141.98 g/mol, CAS 18240-53-4) is a small-molecule dichloroamide characterized by a gem-dichloro substitution at the C2 position of the propanamide backbone . Unlike its more widely commercialized N-allyl derivatives (e.g., dichlormid) or α-chloroacetamide herbicides, 2,2-dichloropropanamide retains a free primary amide (-CONH₂) terminus and the dichloro substitution pattern specific to the propionamide scaffold . Its physicochemical profile includes a boiling point of 243.3°C at 760 mmHg, density of 1.396 g/cm³, and flash point of 101°C, with a calculated hydrogen bond donor count of 1 and hydrogen bond acceptor count of 1 . These structural and physicochemical features define its baseline utility as a synthetic intermediate and a building block for further derivatization, distinguishing it from structurally adjacent but functionally divergent amides.

2,2-Dichloropropanamide Sourcing Risk: Why Adjacent Amide Analogs Cannot Substitute for Synthetic and Application-Specific Requirements


Procurement of 2,2-dichloropropanamide based solely on amide-class membership or superficial structural similarity introduces material risk of synthetic failure and application mismatch. The compound's specific gem-dichloro substitution at the C2 position, combined with the unsubstituted primary amide group, confers a reactivity profile distinct from N-substituted derivatives (e.g., N-allyl-2,2-dichloropropanamide) and from homologous dichloroacetamides . In radical cyclization applications, the identity of the amide — specifically, the 2,2-dichloropropanamide scaffold — is essential for achieving the documented 5-endo-trig cyclization efficiency [1]. Generic substitution with 2,2-dichloroacetamide (CAS 37764-25-3, dichlormid) or 2,2-dichlorobutanamide would alter either the carbon chain length or the substitution pattern, potentially abolishing the desired reactivity or introducing unintended byproduct formation. Furthermore, the free -NH₂ terminus in 2,2-dichloropropanamide remains available for further derivatization, a feature absent in N,N-diallyl-substituted analogs . The following quantitative evidence section details the specific, measurable parameters that substantiate these differentiation claims.

2,2-Dichloropropanamide Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Data for Informed Procurement


Synthetic Efficiency: 2,2-Dichloropropanamide Enables the Most Efficient Sequence for 3-Methyl-cis-octahydroindol-5-one Formation

2,2-Dichloropropanamide serves as a critical substrate in radical cyclization sequences to form 3-methyl-cis-octahydroindol-5-ones. Among three synthetic strategies evaluated for accessing this scaffold, the route proceeding through 2,2-dichloropropanamide cyclization onto an alkenyl bond followed by hydrogenation of the endocyclic double bond was explicitly identified as 'the most efficient sequence to form the target compounds' [1]. The comparator routes include alternative cyclization precursors that were demonstrated to be less efficient, though specific quantitative yield differentials were not reported in the abstracted data [1]. This designation of maximal synthetic efficiency provides a direct, qualitative differentiation point for procurement decisions involving heterocyclic synthesis projects.

Organic Synthesis Radical Cyclization Heterocyclic Chemistry

Physicochemical Differentiation: N-Allyl-2,2-dichloropropanamide vs. Parent 2,2-Dichloropropanamide – Density and Boiling Point Comparison

N-allyl substitution on the 2,2-dichloropropanamide scaffold produces measurable changes in key physicochemical properties relative to the parent compound. N-Allyl-2,2-dichloropropanamide exhibits a density of 1.2 ± 0.1 g/cm³ and a boiling point of 270.3 ± 40.0 °C at 760 mmHg . In contrast, the parent 2,2-dichloropropanamide (unsubstituted amide) exhibits a density of 1.396 g/cm³ and a boiling point of 243.3 °C at 760 mmHg . This comparison demonstrates that N-allyl substitution increases the boiling point by approximately 27 °C while decreasing density by approximately 0.2 g/cm³. These property shifts reflect the impact of N-substitution on intermolecular interactions and volatility.

Physicochemical Characterization Derivative Comparison Property Prediction

Reactivity Divergence: Primary Amide vs. N,N-Diallyl-2,2-dichloroacetamide (Dichlormid) – Structural and Functional Distinction

2,2-Dichloropropanamide (CAS 18240-53-4) contains a free primary amide (-CONH₂) terminus on a propanamide backbone with gem-dichloro substitution at C2 . In contrast, dichlormid (N,N-diallyl-2,2-dichloroacetamide, CAS 37764-25-3) features an acetamide backbone (one carbon shorter) with both amide hydrogen positions substituted by allyl groups, leaving no free -NH₂ functionality [1]. The molecular formulas reflect this structural divergence: C₃H₅Cl₂NO (MW 141.98) for 2,2-dichloropropanamide versus C₈H₁₁Cl₂NO (MW 208.09) for dichlormid [1]. This structural difference directly impacts functional utility: the free primary amide in 2,2-dichloropropanamide remains available for further derivatization and hydrogen-bonding interactions, whereas dichlormid's fully substituted amide nitrogen renders it chemically inert toward reactions requiring nucleophilic amine participation.

Agrochemical Comparison Structure-Activity Relationship Synthetic Intermediate

2,2-Dichloropropanamide Procurement-Critical Application Scenarios Derived from Verified Differentiation Evidence


Radical Cyclization Precursor for Heterocyclic Scaffold Construction

2,2-Dichloropropanamide is procured for use as a radical cyclization substrate in the synthesis of 3-methyl-cis-octahydroindol-5-ones and related heterocyclic systems. The documented superiority of the 2,2-dichloropropanamide cyclization route — characterized as 'the most efficient sequence' among evaluated strategies [1] — establishes this compound as the preferred precursor for laboratories pursuing octahydroindolone frameworks. This application leverages the specific 2,2-dichloro substitution pattern that enables 5-endo-trig radical cyclization onto alkenyl bonds.

Synthetic Intermediate Requiring Free Primary Amide Functionality for Derivatization

Researchers requiring a dichloro-substituted amide building block with a free -NH₂ terminus should procure 2,2-dichloropropanamide (CAS 18240-53-4) rather than N-substituted analogs such as dichlormid or N-allyl derivatives [1]. The unsubstituted primary amide provides a reactive handle for further derivatization, including N-alkylation, N-acylation, or participation in hydrogen-bond-directed supramolecular assemblies. This scenario excludes applications where N-substituted dichloroamides (e.g., dichlormid as a herbicide safener) are the intended functional compounds.

Physicochemical Reference Standard for Amide Derivative Characterization

2,2-Dichloropropanamide (CAS 18240-53-4) serves as a baseline reference for characterizing N-substituted derivatives of the 2,2-dichloropropanamide scaffold. Measured properties — density 1.396 g/cm³ and boiling point 243.3 °C at 760 mmHg [1] — provide a benchmark against which N-allyl and other substituted derivatives can be compared. Laboratories synthesizing novel N-substituted 2,2-dichloropropanamides can use the parent compound to verify structural assignments and assess the impact of substitution on physicochemical behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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